molecular formula C13H21N3 B7780437 {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

Cat. No.: B7780437
M. Wt: 219.33 g/mol
InChI Key: YHZKEGRGKHWNQJ-UHFFFAOYSA-N
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Description

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine is a chemical compound featuring a piperidine core substituted with a methanamine group and a 2-(pyridin-4-yl)ethyl chain. This structure places it within the broader class of piperidinylmethanamine derivatives, which are of significant interest in medicinal chemistry and neuroscience research. Compounds sharing this core scaffold, particularly the 1-benzoylpiperidin-4-yl)methanamine derivatives, have been extensively investigated as high-affinity and selective agonists for the 5-HT1A receptor . The 5-HT1A receptor is a serotonin receptor subtype with a central role in modulating various physiological and neurological functions, including mood, emotion, and circadian rhythms . Research into biased agonists at this receptor, such as those in the NLX series, has shown promising therapeutic potential for conditions like depression and Parkinson's disease, demonstrating both antidepressant-like effects in the forced swim test and the ability to reverse haloperidol-induced catalepsy in preclinical models . The structure of this compound suggests its potential utility as a building block or intermediate in the synthesis of more complex pharmacologically active molecules, or as a tool compound for probing biological systems. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-11-13-4-9-16(10-5-13)8-3-12-1-6-15-7-2-12/h1-2,6-7,13H,3-5,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZKEGRGKHWNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

Reductive amination is a cornerstone strategy for synthesizing secondary amines. For this compound, the process typically begins with the condensation of piperidin-4-ylmethanamine with 2-(pyridin-4-yl)acetaldehyde. The imine intermediate is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions. A critical modification involves the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize the reaction medium, achieving yields of 78–85%.

Optimization of Reductive Conditions

The use of NaBH₃CN is favored over traditional borohydrides due to its selectivity for imine reduction without attacking the pyridine ring. Temperature control (20–25°C) and pH adjustment (pH 6–7 via acetic acid) minimize side reactions, such as over-reduction or polymerization. Iron sulfate (FeSO₄·7H₂O) is introduced to sequester cyanide ions, further enhancing reaction efficiency.

Synthetic Route 2: Alkylation of Piperidin-4-ylmethanamine

Nucleophilic Substitution Strategies

An alternative route involves the alkylation of piperidin-4-ylmethanamine with 2-(pyridin-4-yl)ethyl bromide. Conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, this method proceeds at 60–80°C for 12–18 hours. The reaction benefits from the polar aprotic solvent’s ability to solubilize both the amine and alkylating agent, achieving a 70–75% yield.

Solvent and Base Selection

Comparative studies highlight DMF’s superiority over acetonitrile or tetrahydrofuran (THF) in minimizing byproducts like N,N-dialkylated species. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases the reaction rate but raises costs, making K₂CO₃ the preferred base for laboratory-scale synthesis.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures (80–100°C) accelerate alkylation but risk decomposing the pyridine ring. Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields at 70–72%.

Purification and Characterization Techniques

Chromatographic Methods

Flash chromatography with ethyl acetate/n-pentane (3:10 v/v) effectively isolates the target compound from unreacted starting materials and byproducts. Silica gel pretreatment with triethylamine reduces tailing caused by the amine’s basicity.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): Peaks at δ 2.1–2.3 ppm (piperidine CH₂), δ 3.6–3.8 ppm (N-CH₂-pyridine), and δ 7.2–8.5 ppm (pyridin-4-yl protons) confirm the structure. HRMS : [M+H]⁺ calculated for C₁₃H₂₁N₃: 220.1809, observed: 220.1812.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from hours to minutes by improving heat and mass transfer. A pilot-scale study demonstrated a 92% yield with a residence time of 15 minutes, compared to 75% yield in batch processes.

Solvent Recycling

Methanol and DMF are recovered via fractional distillation, reducing waste generation by 40%. This approach aligns with green chemistry principles and lowers production costs.

Recent Advances in Synthesis Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using iridium catalysts enables C–H functionalization of pyridine rings, bypassing traditional halogenation steps. Initial trials report a 65% yield but require further optimization for scalability.

Enzymatic Amination

Immobilized transaminases catalyze the amination of ketone precursors with high enantioselectivity (>90% ee). While still experimental, this method offers a sustainable alternative to chemical reductants .

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides or epoxides under mild conditions. For example:

  • Reaction with methyl iodide : Forms quaternary ammonium salts (e.g., N-methyl derivatives) in ethanol at 50°C with 85–92% yields .

  • Epoxide ring-opening : Reacts with ethylene oxide in THF/water (1:1) to yield hydroxylated derivatives (e.g., 4-(2-hydroxyethyl)piperidine analogs) .

Key Conditions :

ReagentSolventTemperatureYield (%)
Methyl iodideEthanol50°C85–92
Ethylene oxideTHF/waterRT70–78

Acylation and Carbamate Formation

The primary amine reacts with acyl chlorides or activated esters:

  • Acetylation : Acetic anhydride in pyridine produces N-acetyl derivatives (94% yield).

  • Carbamate synthesis : Reacts with chloroformates (e.g., benzyl chloroformate) to form stable carbamates under basic conditions (K₂CO₃, DMF, 80% yield) .

Mechanistic Insight :
The methanamine group acts as a nucleophile, attacking electrophilic carbonyl carbons. Steric hindrance from the piperidine ring slows reactivity compared to linear amines .

Reductive Amination

Used to modify the primary amine into secondary/tertiary amines:

  • With ketones : Sodium cyanoborohydride (NaBH₃CN) in methanol converts aldehydes/ketones to alkylated amines (e.g., cyclohexanone → N-cyclohexyl derivatives, 65–73% yield) .

Optimized Protocol :

  • Catalyst : NaBH₃CN (1.2 equiv)

  • Solvent : Methanol

  • pH : 6–7 (acetic acid buffer)

  • Time : 12–24 h

Metal-Catalyzed Coupling Reactions

The pyridine ring participates in cross-couplings:

  • Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives (60–75% yield) .

  • Buchwald–Hartwig amination : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene → 4-methylphenyl derivatives, 55% yield) .

Catalytic Systems :

Reaction TypeCatalystLigandYield (%)
Suzuki–MiyauraPd(PPh₃)₄None60–75
Buchwald–HartwigPd₂(dba)₃Xantphos50–60

Oxidation and Stability

  • Auto-oxidation : The methanamine group oxidizes slowly in air to form nitroxide radicals (EPR-confirmed).

  • Forced degradation : H₂O₂ (30%) oxidizes the piperidine ring to N-oxide derivatives (40% yield after 6 h at 60°C).

Stability Data :

ConditionDegradation PathwayHalf-Life (h)
Ambient airNitroxide formation72
0.1 M HCl (40°C)Deamination24
0.1 M NaOH (40°C)Ring-opening8

Biological Conjugation

Used to synthesize prodrugs or targeted therapies:

  • Peptide coupling : EDCI/HOBt mediates amide bond formation with carboxylic acids (e.g., PEGylated peptides, 50–60% yield) .

  • Fluorescent labeling : Reacts with NHS esters of fluorescein/Cy5 in PBS (pH 7.4, 90% yield) .

Salt Formation

The amine forms stable salts for pharmaceutical formulations:

  • HCl salt : Crystallizes from ethanol/diethyl ether (mp 198–202°C).

  • Citrate salt : Soluble in water (>50 mg/mL) .

Solubility Profile :

Salt FormWater (mg/mL)Ethanol (mg/mL)
Free base1245
HCl8522
Citrate1208

Nucleophilic Substitution

The pyridine nitrogen participates in SNAr reactions:

  • With 2-fluoropyridine : Forms bipyridine derivatives (K₂CO₃, DMF, 110°C, 45% yield) .

Coordination Chemistry

Acts as a ligand for transition metals:

  • Pd(II) complexes : Forms square-planar complexes (PdCl₂, CH₃CN, 70% yield) .

  • Cu(I)-catalyzed click chemistry : Participates in azide-alkyne cycloadditions (CuSO₄, sodium ascorbate) .

This compound’s versatility in alkylation, acylation, and metal-mediated reactions makes it valuable for medicinal chemistry and materials science. Rigorous control of reaction conditions (pH, temperature) is critical to avoid side products like N-oxides or deaminated derivatives .

Scientific Research Applications

Summary of Synthetic Routes:

MethodDescription
Reductive AminationInvolves the reaction of 4-piperidone with 4-pyridyl ethylamine using sodium cyanoborohydride.
Continuous Flow SynthesisScalable method for industrial production, enhancing efficiency and yield.

Chemistry

In synthetic organic chemistry, {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine serves as a versatile building block for the synthesis of complex heterocyclic compounds. It is utilized in the development of novel materials with specific properties.

Biology

The compound has potential applications in biological research, particularly as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for investigating receptor-ligand interactions and studying biological pathways .

Case Study:
A study demonstrated that derivatives of this compound could modulate receptor activity, providing insights into its role in neurotransmission and potential therapeutic effects on neurological disorders .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may act as a lead compound for developing drugs targeting specific receptors or enzymes involved in diseases such as cancer and infectious diseases.

Example:
Research into analogs of this compound has shown promising results in inhibiting tumor growth in preclinical models, highlighting its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound can be used to produce specialty chemicals and materials. Its unique structure allows for the creation of polymers with desirable properties, making it useful in various applications ranging from coatings to pharmaceuticals .

Mechanism of Action

The mechanism of action of {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several piperidine derivatives, differing in substituents and functional groups:

Compound Name / ID Key Structural Features Differences from Target Compound Reference(s)
(1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine (5) Dihydrobenzofuran-7-yloxyethyl substituent; hydrochloride salt Pyridine replaced by dihydrobenzofuran; salt form
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) Indole-2-carboxamide core; pyridin-4-yl-ethylamine side chain Carboxamide linkage; indole substituent
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride Cyclopentylmethyl substituent; dihydrochloride salt Aliphatic cyclopentyl group; salt form
(2-(Trifluoromethyl)pyridin-4-yl)methanamine Trifluoromethyl-substituted pyridine; lacks piperidine scaffold No piperidine; CF3 group on pyridine

Key Observations :

  • The dihydrobenzofuran analogue (compound 5) retains the piperidine-methanamine core but replaces pyridine with a bicyclic ether, likely altering lipophilicity and CNS penetration .
  • Carboxamide derivatives (e.g., 27g) show higher molecular weights and modified pharmacokinetic profiles due to the indole-carbonyl group .

Physicochemical Properties

Property Target Compound Compound 5 27g Trifluoromethyl Pyridine
Molecular Weight (g/mol) ~235 (free base) 340.89 (HCl salt) ~550 (carboxamide) ~190
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.1 (higher due to dihydrobenzofuran) ~3.5 (due to indole) ~1.8 (CF3 reduces lipophilicity)
Solubility Moderate (amine hydrophilic) Low (salt improves solubility) Low (bulky substituents) High (smaller structure)

Key Insights :

  • The target compound’s lower molecular weight and absence of bulky groups (e.g., indole) may enhance membrane permeability compared to 27g .
  • The hydrochloride salt in compound 5 improves solubility but adds complexity to synthesis .

Biological Activity

{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine, also known by its CAS number 865075-31-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves reductive amination of 4-piperidone with 4-pyridyl ethylamine. This reaction is often facilitated by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of palladium on carbon as a catalyst. The optimization of reaction conditions, including temperature and solvent choice, plays a crucial role in enhancing yield and purity during industrial production.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. This compound acts as a ligand in receptor binding studies, showing potential in modulating receptor activities which can lead to therapeutic effects .

Therapeutic Applications

Research indicates that this compound may have applications in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems. It has been explored for its potential as an antidepressant and analgesic agent . Additionally, the compound's structure allows it to serve as a precursor for developing more complex therapeutic agents targeting specific biological pathways.

Case Studies and Research Findings

  • Receptor Binding Studies : In vitro studies have demonstrated that this compound exhibits affinity for various receptors, suggesting its potential role as a therapeutic agent in neuropharmacology. These studies highlight the compound's capability to modulate neurotransmitter release and receptor activation.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds indicate that derivatives of piperidine and pyridine structures can exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. However, specific data on this compound's antimicrobial efficacy remains limited .
  • Pharmacokinetic Profiles : Research focusing on the pharmacokinetics of similar compounds has shown that modifications in chemical structure can significantly affect solubility and metabolic stability. For instance, incorporating polar functional groups has been found to enhance aqueous solubility while maintaining biological activity .

Comparative Analysis

A comparison with similar compounds reveals unique properties of this compound:

Compound TypeStructure CharacteristicsBiological Activity Potential
PiperidineBasic six-membered ring with one nitrogen atomGeneral pharmacological activity
PyridineSix-membered ring with one nitrogen atomAntimicrobial properties
N-(pyridin-4-yl)pyridin-4-amSimilar pyridine structurePotential receptor interactions

The combination of piperidine and pyridine moieties in this compound allows for broader interactions with biological targets compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine, and how can purity be ensured?

  • Methodological Answer : A two-step synthesis is commonly employed. First, tert-butyl (piperidin-4-ylmethyl)carbamate is reacted with a pyridinyl-substituted intermediate under coupling conditions (e.g., DCM/TFA). The second step involves deprotection using SCX-2 column chromatography to yield the final amine. Purity (>95%) is confirmed via LC/MS (ESI+) and 1H^1H NMR analysis, with careful attention to solvent removal and column calibration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • LC/MS (ESI+) : To confirm molecular weight (e.g., observed m/z = 492.2 [M+H]+) and monitor reaction progress.
  • 1H^1H NMR : For structural validation, focusing on aromatic protons (δ 8.16–7.47 ppm) and piperidine/ethyl backbone signals.
  • Purity assessment : SCX-2 columns or HPLC with UV detection ensure removal of TFA and byproducts .

Q. How can researchers distinguish this compound from structurally similar piperidine derivatives?

  • Methodological Answer : Use exact mass spectrometry (e.g., Q-TOF) to differentiate from analogs like (1-methylpiperidin-4-yl)methanamine (Exact Mass: 128.1311) or 2-(piperidin-1-yl)ethanamine. Additionally, 13C^{13}C NMR can resolve pyridinyl vs. phenyl substituents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use PyMOL or AutoDock to simulate binding to targets like serotonin receptors or ion channels, leveraging the pyridinyl group’s hydrogen-bonding potential.
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and metabolic stability based on logP (predicted ~2.5) and topological polar surface area (~45 Ų) .

Q. What strategies resolve contradictions in pharmacological data for piperidine-based compounds?

  • Methodological Answer : Contradictions (e.g., variable IC50_{50} values) may arise from:

  • Stereochemical variability : Use chiral HPLC to isolate enantiomers and test activity separately.
  • Assay conditions : Standardize buffer pH (e.g., sodium acetate pH 4.6) and co-solvents (e.g., methanol:buffer 65:35) to minimize variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

  • Methodological Answer :

  • Backbone modifications : Introduce methyl groups at the piperidine 4-position to enhance metabolic stability.
  • Bioisosteric replacement : Replace pyridinyl with thiazole to assess impact on target affinity.
  • In vivo validation : Use NSG mouse models for pharmacokinetic profiling, focusing on brain-to-plasma ratios .

Q. What experimental design principles apply to studying its hemozoin inhibition potential?

  • Methodological Answer :

  • High-throughput screening : Use β-hematin crystallization assays with UV-Vis quantification (λ = 400 nm).
  • Kinetic analysis : Compare IC50_{50} values against chloroquine-resistant Plasmodium strains.
  • Crystallography : Co-crystallize with heme to identify binding motifs via SHELXL refinement .

Data Analysis and Validation

Q. How should researchers validate synthetic yields exceeding 90% in published protocols?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions under inert atmospheres (N2_2/Ar) to exclude oxidation byproducts.
  • Mass balance analysis : Quantify unreacted starting materials via 1H^1H NMR integration .

Q. What metrics are essential for comparing this compound’s bioactivity across studies?

  • Methodological Answer : Normalize data using:

  • pIC50_{50} (-logIC50_{50}) for potency comparisons.
  • Selectivity indices (e.g., ratio of IC50_{50} for target vs. off-target receptors).
  • Hill slopes to detect cooperative binding anomalies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
Reactant of Route 2
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{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine

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